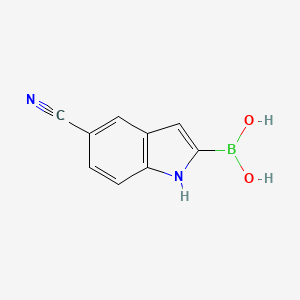

5-Cyano-1H-indole-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-cyano-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BN2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALSJXICMYXRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648596 | |

| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-64-5 | |

| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Cyano-1H-indole-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Cyano-1H-indole-2-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The procedures outlined are based on established methodologies, focusing on a multi-step pathway starting from the commercially available precursor, 5-bromoindole.

Introduction

This compound (CAS No. 871329-64-5) is a bifunctional molecule featuring a nucleophilic indole core, a versatile cyano group, and a boronic acid moiety amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its N-protected intermediate, 1-Boc-5-cyano-1H-indole-2-boronic acid, is a key building block for creating complex molecules, particularly in the development of pharmaceuticals for cancer and neurological disorders.[1] The synthetic route involves the conversion of 5-bromoindole to 5-cyanoindole, protection of the indole nitrogen, and a subsequent directed lithiation-borylation at the C2 position.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from 5-bromoindole:

-

Cyanation: A Rosenmund-von Braun reaction to convert 5-bromoindole into 5-cyanoindole.

-

N-Protection: Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to facilitate regioselective C2-lithiation.

-

Lithiation-Borylation: Directed ortho-metalation at the C2 position followed by quenching with a borate ester and subsequent hydrolysis to yield the target boronic acid.

Experimental Protocols

Step 1: Synthesis of 5-Cyanoindole from 5-Bromoindole (Rosenmund-von Braun Reaction)

This protocol is adapted from procedures utilizing cuprous cyanide in a high-boiling polar aprotic solvent.[2][3]

Materials:

-

5-Bromoindole (19.6 g, 0.1 mol)

-

Cuprous Cyanide (CuCN) (9.5 g, 0.106 mol)

-

N-methylpyrrolidine (NMP) (200 mL)

-

Aqueous Ammonia (e.g., 28-30%) (20 mL)

-

n-Hexane

-

Deionized Water

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoindole (19.6 g) and N-methylpyrrolidine (200 mL).

-

Stir the mixture to dissolve the starting material, then add cuprous cyanide (9.5 g).

-

Heat the reaction mixture to reflux (approximately 85°C) under an inert atmosphere (e.g., Nitrogen or Argon).[2]

-

Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add aqueous ammonia (20 mL) to the stirred mixture to quench excess cyanide and dissolve copper salts.

-

Extract the product with n-hexane (2 x 30 mL).[2]

-

Combine the organic layers and concentrate the solvent under reduced pressure.

-

The crude product can be crystallized by cooling in a refrigerator for several hours.

-

Collect the solid product by suction filtration, wash with cold n-hexane, and dry to yield 5-Cyanoindole.

Step 2: N-Protection of 5-Cyanoindole

This procedure involves the protection of the indole nitrogen with a Boc group, a critical step to direct the subsequent lithiation to the C2 position.

Materials:

-

5-Cyanoindole (14.2 g, 0.1 mol)

-

Di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 0.11 mol)

-

4-(Dimethylamino)pyridine (DMAP) (1.22 g, 0.01 mol)

-

Tetrahydrofuran (THF), anhydrous (200 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Dissolve 5-cyanoindole (14.2 g) in anhydrous THF (200 mL) in a round-bottomed flask under an inert atmosphere.

-

Add DMAP (1.22 g) and Boc₂O (24.0 g) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude N-Boc-5-cyanoindole, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound via Lithiation-Borylation

This protocol, adapted from a patented procedure, describes the regioselective formation of the boronic acid at the C2 position of the indole ring.[4]

Materials:

-

N-Boc-5-cyanoindole (e.g., 0.1 mol)

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate (1.2 eq)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

-

Hydrochloric acid (HCl), 2N

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 50 mL round-bottomed flask under a nitrogen atmosphere, dissolve the N-Boc-5-cyanoindole in anhydrous THF.

-

Add triisopropyl borate at room temperature.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add the LDA solution dropwise over 20 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Neutralize the reaction medium by carefully adding 2N HCl.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product is typically a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected analogue, this compound.[4] The Boc group can be fully removed by treating the crude mixture with a stronger acid (e.g., trifluoroacetic acid in dichloromethane) or by adjusting the conditions of the initial acidic workup if desired. Purification is typically achieved by column chromatography.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes reported yields for the key steps in the synthesis.

| Reaction Step | Starting Material | Product | Reported Yield | Reference(s) |

| Synthesis of 5-Bromoindole | Indole | 5-Bromoindole | 61% (overall) | [5][6] |

| Cyanation (Rosenmund-von Braun) | 5-Bromoindole | 5-Cyanoindole | up to 98.6% | [3][7] |

| Lithiation-Borylation & Workup | N-Boc-5-cyanoindole | Mixture of Boc/de-Boc boronic acid | Not explicitly stated, but a specific mass is reported from an undefined amount of starting material.[4] | [4] |

Note: The yield for the final lithiation-borylation step is not clearly defined as a percentage in the available literature, which reports the isolation of a specific mass of a product mixture.[4] Yields for N-protection are typically high but can vary based on specific conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of 5-Bromo Indole [designer-drug.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of 5-Cyano-1H-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1H-indole-2-boronic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring an indole scaffold, a cyano group, and a boronic acid moiety, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules and functional materials.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physicochemical Properties

| Property | This compound | (1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl)boronic acid |

| CAS Number | 8729-64-5[2][3] | 475102-15-9[4] |

| Molecular Formula | C₉H₇BN₂O₂[2][3][5] | C₁₄H₁₅BN₂O₄[4] |

| Molecular Weight | 185.98 g/mol [2][3][5] | 286.09 g/mol [4] |

| Appearance | Yellow solid[2][3] | White to yellow solid[6] or Brown or tan powder[4] |

| Melting Point | Data not available | ~135-140 °C[6] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in some organic solvents, such as dimethyl sulfoxide and dichloromethane.[6] |

| pKa | Data not available | Data not available |

| logP | Data not available | Data not available |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of boronic acids, which can be applied to this compound.

Determination of pKa (Potentiometric Titration)

The acidity constant (pKa) of a boronic acid is a critical parameter that influences its interaction with biological targets and its solubility. Potentiometric titration is a common and reliable method for its determination.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl)

-

Deionized water

-

pH meter with a glass electrode

-

Stir plate and stir bar

-

Burette

Protocol:

-

Solution Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 1-5 mM) in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.1 M.

-

Titration Setup: Calibrate the pH meter using standard buffer solutions. Place a known volume of the boronic acid solution in a beaker with a stir bar and immerse the pH electrode.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. More accurate values can be obtained by fitting the data to the Henderson-Hasselbalch equation or using specialized software.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. The shake-flask method is the traditional and most widely accepted technique for logP determination.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Protocol:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate. For ionizable compounds, use a buffer (e.g., pH 7.4) for the aqueous phase.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel or tube.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the solute in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound, starting from 1-Boc-5-cyanoindole.

Conclusion

This compound is a compound of significant interest with broad potential applications. While a complete experimental profile of its physicochemical properties is not yet fully documented in publicly accessible literature, standardized methodologies are available for their determination. The protocols and information provided in this guide offer a foundational resource for researchers and scientists working with this compound, facilitating its further investigation and application in drug discovery and materials science.

References

An In-depth Technical Guide to 5-Cyano-1H-indole-2-boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1H-indole-2-boronic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring an indole scaffold, a cyano group, and a boronic acid moiety, makes it a versatile building block for the creation of complex molecules with diverse biological activities. The indole ring is a privileged structure in numerous pharmaceuticals, the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, and the cyano group offers a site for further chemical modification.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of therapeutic agents. Notably, this compound serves as a crucial intermediate in the synthesis of clinical candidates such as selective androgen receptor modulators (SARMs), highlighting its importance in modern drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 871329-64-5 | [1][2] |

| Molecular Formula | C₉H₇BN₂O₂ | [1] |

| Molecular Weight | 185.98 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥96% | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| Solubility | Soluble in organic solvents like DMSO | [3] |

| Melting Point | Data not available for the free acid. The related 1-Boc protected version melts at approximately 135-140 °C. | [3] |

Chemical Structure:

Figure 1: 2D Structure of this compound. Source: PubChem CID 25067270[4]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable precursor for a range of applications, primarily driven by its utility in forming carbon-carbon bonds.

-

Drug Development : This compound is a key building block for synthesizing pharmaceutical agents.[1] Its derivatives are explored as targeted therapies in oncology due to their potential to inhibit specific enzymes.[1] A prominent example is its use in the synthesis of GSK2881078 , a nonsteroidal selective androgen receptor modulator (SARM) investigated for conditions involving muscle weakness and wasting.[5][6]

-

Organic Synthesis : It is extensively used in Suzuki-Miyaura cross-coupling reactions to introduce the 5-cyanoindole moiety into larger, more complex molecules.[7] The boronic acid functionality allows for the creation of biaryl structures, which are common motifs in biologically active compounds.

-

Fluorescent Probes and Sensors : The indole scaffold is inherently fluorescent. Modification via the boronic acid and cyano groups allows for the development of novel fluorescent probes and sensors for bioimaging and diagnostics.[1][8]

-

Material Science : It can be used to modify polymers, creating new materials with enhanced properties such as improved conductivity.[1]

-

Bioconjugation : The compound facilitates the attachment of biomolecules to surfaces or other molecules, which is crucial for developing advanced diagnostics and therapeutics.[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established chemical literature and should be performed by trained personnel in a suitable laboratory setting.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis starting from a Boc-protected 5-cyanoindole derivative, which is a common strategy for functionalizing the indole ring.

Materials:

-

N-Boc-5-cyanoindole

-

Triisopropyl borate

-

Lithium diisopropylamide (LDA) solution

-

Tetrahydrofuran (THF), anhydrous

-

Cyclohexane

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and cooling bath

Procedure:

-

In a 50 mL round-bottomed flask under a nitrogen atmosphere, dissolve the N-Boc-5-cyanoindole derivative in anhydrous THF.

-

Add triisopropyl borate to the solution at room temperature.

-

Cool the mixture to 0°C using an ice bath.

-

Over a period of 20 minutes, add the LDA solution dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for an additional 2 hours.

-

Quench the reaction by carefully neutralizing the medium with 2N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain a crude product.[9] This product is often a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected analogue, which can be used in subsequent steps without further purification or purified by chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for using this compound to synthesize a biaryl compound, a key step in building molecules like GSK2881078.

Materials:

-

This compound

-

An appropriate aryl halide or triflate (e.g., a substituted bromo- or iodo-pyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

A suitable ligand if required (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water)

-

Schlenk tube or microwave vial

Procedure:

-

To an oven-dried Schlenk tube or microwave vial, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if used).

-

Add the base (2.0-3.0 equivalents).

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Seal the vessel and heat the reaction mixture with vigorous stirring. Typical reaction temperatures range from 80°C to 120°C. The reaction can be performed using conventional heating or a microwave reactor for accelerated reaction times.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to yield the desired biaryl product.[10][11]

Mechanism of Action & Signaling Pathway

As a building block, this compound itself does not have a direct biological mechanism of action. However, the compounds synthesized from it do. A prime example, GSK2881078, is a Selective Androgen Receptor Modulator (SARM).

SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the Androgen Receptor (AR). The AR is a nuclear receptor that, upon binding to androgens like testosterone, translocates to the nucleus and regulates gene expression. In tissues like muscle and bone, this leads to anabolic effects (e.g., increased muscle mass and bone density). In other tissues, such as the prostate and skin, it can lead to undesirable androgenic side effects.

GSK2881078 is designed to bind to the AR and induce a specific conformational change.[12] This altered conformation allows for the recruitment of tissue-specific coactivator proteins in anabolic tissues (like muscle) while failing to recruit or even recruiting corepressor proteins in androgenic tissues (like the prostate).[13] This differential gene regulation is the basis of its selectivity.

Conclusion

This compound is a pivotal chemical intermediate with significant utility in the synthesis of high-value molecules for the pharmaceutical and material science industries. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable route to complex indole-containing compounds. The successful application of this building block in the development of clinical candidates like GSK2881078 underscores its importance and potential for future drug discovery programs. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage the unique chemical properties of this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSK2881078 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound 871329-64-5 [ruichubio.com]

- 8. Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS References | CAS [cas.org]

- 11. scbt.com [scbt.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

Commercial Availability and Technical Applications of 5-Cyano-1H-indole-2-boronic Acid: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Cyano-1H-indole-2-boronic acid, a key building block for researchers, scientists, and drug development professionals. This document outlines its commercial availability, physicochemical properties, and applications in synthetic chemistry and cancer research, with a focus on its role in targeting critical signaling pathways.

Commercial Availability

This compound and its N-Boc protected form are commercially available from a variety of suppliers. These compounds are crucial for researchers engaged in drug discovery and organic synthesis. The following tables summarize the key information for both the unprotected and N-Boc protected forms.

Table 1: Commercial Availability of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Appearance | Storage Conditions |

| Chem-Impex | 871329-64-5 | C₉H₇BN₂O₂ | 185.98 | ≥ 96% (Assay) | Yellow solid | 0-8°C |

| ChemicalBook | 871329-64-5 | C₉H₇BN₂O₂ | 185.98 | - | - | - |

| CymitQuimica | 871329-64-5 | - | 185.9751 | - | - | - |

Table 2: Commercial Availability of 1-Boc-5-cyano-1H-indole-2-boronic acid

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Appearance | Storage Conditions |

| Chem-Impex | 475102-15-9 | C₁₄H₁₅BN₂O₄ | 286.09 | ≥ 95% (HPLC) | Brown or tan powder | 0-8°C |

| ChemShuttle | 475102-15-9 | C₁₄H₁₅BN₂O₄ | 286.096 | 95% | - | 2-8°C |

Physicochemical Properties and Spectral Data

Synthesis and Experimental Protocols

General Synthesis of this compound

A general method for the synthesis of this compound starts from 1-BOC-5-cyanoindole.[3] The indole derivative is dissolved in tetrahydrofuran (THF) in a round-bottomed flask under a nitrogen atmosphere. Triisopropyl borate is added at room temperature. The mixture is then cooled to 0°C, and lithium diisopropylamide (LDA) is added dropwise over 20 minutes. The reaction is stirred at 0°C for 2 hours. Following this, the reaction is neutralized with 2N HCl and extracted with ethyl acetate. After drying and evaporation of the solvent, the resulting product is a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected analogue, this compound.[3]

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Indole-2-boronic acids are valuable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[4] This reaction is a powerful tool for the synthesis of complex organic molecules.[4]

Detailed Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted from established procedures for similar indole boronic acids.[5]

Materials:

-

This compound (1.0 equivalent)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or sealable reaction vessel

Procedure:

-

To a Schlenk flask, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system to the reaction mixture via syringe.

-

Seal the vessel and heat the mixture to 80-120°C with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Cancer Research

Indole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[6] They are known to be potent anti-cancer agents that can modulate multiple cellular signaling pathways.[7]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many types of cancer.[8] Indole compounds, such as indole-3-carbinol (I3C) and its derivatives, have been shown to effectively inhibit the PI3K/Akt/mTOR signaling pathway.[3][7] This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

The cyano group on the indole scaffold can enhance the biological activity and provides a handle for further chemical modifications, making this compound a valuable starting material for the development of novel cancer therapeutics.

Conclusion

This compound is a commercially available and versatile building block with significant applications in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of diverse molecular libraries. Furthermore, the potential for its derivatives to target key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores its importance in the development of next-generation therapeutics. This guide provides a foundational resource for researchers looking to leverage the properties of this important chemical entity.

References

- 1. fishersci.ie [fishersci.ie]

- 2. This compound(871329-64-5) 1H NMR spectrum [chemicalbook.com]

- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Indole-2-Boronic Acids in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Indole-2-boronic acids have emerged as indispensable building blocks in medicinal chemistry, offering a versatile platform for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Their unique chemical architecture, featuring a reactive boronic acid moiety at the 2-position of the indole scaffold, facilitates a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the facile introduction of diverse aryl and heteroaryl substituents, paving the way for the construction of vast and structurally diverse small molecule libraries essential for modern drug discovery programs. This technical guide provides a comprehensive review of indole-2-boronic acids, detailing their synthesis, applications, and the biological significance of their derivatives, supported by quantitative data, explicit experimental protocols, and detailed pathway and workflow visualizations.

Synthesis of Indole-2-Boronic Acids

The preparation of indole-2-boronic acids can be achieved through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include the direct borylation of indoles via C-H activation, the Miyaura borylation of haloindoles, and the trapping of indolyl-lithium species with borate esters.[1][2]

Table 1: Synthesis of 2-Arylindoles via Suzuki-Miyaura Coupling

| Entry | Haloindole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloro-1-methylindole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [3] |

| 2 | 2-Bromoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | [3] |

| 3 | 2-Iodo-1H-indole | 3-Tolylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMF | 110 | 8 | 92 | [3] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-indole-2-boronic acid [4]

-

In a reaction vessel under a nitrogen atmosphere, combine 1-Boc-indole (0.201 mol), triisopropyl borate (0.302 mol), and tetrahydrofuran (500 mL).

-

Cool the mixture to 0°C with stirring.

-

Slowly add 2 mol/L of lithium diisopropylamide (LDA) (0.241 mol) dropwise.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, adjust the pH to 7 with dilute HCl.

-

Perform suction filtration and separate the filtrate, retaining the organic phase.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield off-white solid N-Boc-indole-2-boronic acid.

Protocol 2: General Procedure for Miyaura Borylation of a Haloindole [5]

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the haloindole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and potassium acetate (3.0 mmol).

-

Add anhydrous, degassed solvent (5 mL) via syringe.

-

Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired indolylboronic acid pinacol ester.

Protocol 3: General Procedure for Iridium-Catalyzed C-H Borylation of an Indole [5]

-

In a glovebox or under an inert atmosphere, add the iridium catalyst (e.g., [Ir(COD)OMe]₂, 0.015 mmol) and ligand (e.g., dtbpy, 0.03 mmol) to a reaction vessel.

-

Add anhydrous, degassed solvent (2 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

-

To this solution, add the indole substrate (1.0 mmol) and the borylating agent (e.g., B₂pin₂, 1.5 mmol).

-

Add additional solvent to reach the final reaction volume (total 5 mL).

-

Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80 °C) for the required time (e.g., 16 hours).

-

Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.

-

Once the reaction is complete, cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure indolylboronic acid pinacol ester.

Applications in Medicinal Chemistry

The true value of indole-2-boronic acids lies in their application as precursors to biologically active molecules, particularly in the realm of oncology and endocrinology.

Kinase Inhibitors

A significant application of indole-2-boronic acids is in the synthesis of potent kinase inhibitors. For instance, (7-Bromo-1H-indol-2-yl)boronic acid serves as a key starting material for the synthesis of 9H-pyrimido[4,5-b]indole derivatives, which have demonstrated potent dual inhibitory activity against Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA). Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers.

Table 2: Efficacy of Pyrimido[4,5-b]indole Derivatives as Kinase Inhibitors

| Compound | RET IC₅₀ (nM) | TRKA IC₅₀ (nM) |

| 1 | 3.2 | 5.8 |

| 2 | 1.5 | 2.1 |

| 3 | 4.6 | 7.3 |

The therapeutic rationale for targeting these kinases is to disrupt key signaling pathways involved in cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.

Selective Androgen Receptor Modulators (SARMs)

The indole scaffold has also been explored for the development of novel Selective Androgen Receptor Modulators (SARMs).[6][7][8] SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. While a specific marketed SARM has not been definitively linked to an indole-2-boronic acid precursor, the synthesis of related structures highlights their potential in this area.[6][8] For instance, the core of GSK2881078, a known SARM, features a substituted indole moiety.[6]

Drug Discovery Workflow

Indole-2-boronic acids are integral to the early stages of the drug discovery pipeline, from hit identification to lead optimization. Their utility in rapidly generating diverse chemical libraries through parallel synthesis and Suzuki-Miyaura coupling accelerates the identification of promising new chemical entities.

Conclusion

Indole-2-boronic acids represent a cornerstone of modern medicinal chemistry, providing a robust and versatile entry point for the synthesis of a vast array of biologically active indole derivatives. Their application in the construction of potent kinase inhibitors and their potential in the development of novel SARMs underscore their importance in the ongoing quest for new and effective therapeutics. The synthetic accessibility and the potential for diverse functionalization ensure that indole-2-boronic acids will remain a key component in the drug discovery toolbox for the foreseeable future. Further exploration of their applications in the synthesis of other classes of biologically active molecules is a promising avenue for future research.

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Cyano-1H-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and key experimental methodologies for 5-Cyano-1H-indole-2-boronic acid. The content is intended to support laboratory research and drug development activities by consolidating essential technical data and procedural knowledge.

Compound Identification and Properties

This compound is a versatile intermediate in organic synthesis, valued for its role in constructing complex molecular architectures, particularly in the development of therapeutic agents and functional materials.[1]

| Property | Value | Reference |

| CAS Number | 871329-64-5 | [1][2] |

| Molecular Formula | C₉H₇BN₂O₂ | [1][2] |

| Molecular Weight | 185.98 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 96% (Assay) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Melting Point | Data not consistently available. Consult supplier-specific documentation. | |

| Solubility | Information not widely available. Boronic acids, in general, exhibit low solubility in water but are soluble in some organic solvents.[3] |

Safety and Handling

Hazard Classification (Anticipated)

Based on analogs, this compound is likely classified as:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5]

-

Skin Irritation (Category 2) : Causes skin irritation.[5]

-

Eye Irritation (Category 2A) : Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[5]

Precautionary Measures and Personal Protective Equipment (PPE)

| Precaution | Description |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Protection | Wear chemical safety goggles or a face shield. |

| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Wear a laboratory coat and appropriate protective clothing. |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[4] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

Synthesis of this compound

A common route to indole-2-boronic acids involves the lithiation of an N-protected indole followed by reaction with a trialkyl borate and subsequent deprotection. The following is a general procedure based on the synthesis of the N-Boc analog.[2]

Step 1: Synthesis of N-Boc-5-cyanoindole-2-boronic acid [2]

-

In a round-bottomed flask under a nitrogen atmosphere, dissolve 1-Boc-5-cyanoindole in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add triisopropyl borate at room temperature.

-

Slowly add a solution of lithium diisopropylamide (LDA) dropwise over 20 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Quench the reaction by neutralizing with 2N HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture containing N-Boc-5-cyanoindole-2-boronic acid.

Step 2: Deprotection to this compound

The Boc protecting group can be removed under acidic conditions. A general procedure is as follows:

-

Dissolve the crude N-Boc-5-cyanoindole-2-boronic acid in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for the synthesis of biaryl compounds.[6][7]

General Protocol:

-

To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃, K₃PO₄, 2-3 equivalents).[8][9]

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent system (e.g., dioxane/water, DMF, or toluene).[9]

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitor by TLC or LC-MS).[8]

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Biological Signaling Pathways

Boronic acids are recognized for their ability to interact with and inhibit various enzymes, making them valuable tools in drug discovery and chemical biology.[1] Derivatives of this compound are investigated for their potential to modulate key signaling pathways involved in cancer and infectious diseases.

Inhibition of the 26S Proteasome

Boronic acid-containing compounds, most notably the FDA-approved drug Bortezomib, are potent inhibitors of the 26S proteasome.[10][11] This large protein complex is responsible for degrading ubiquitinated proteins, which plays a critical role in regulating cell cycle, apoptosis, and NF-κB signaling.[11][12] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle inhibitors, ultimately inducing cell death in cancer cells.[10][12] The boronic acid moiety reversibly binds to the active site threonine residue in the β5 subunit of the proteasome, blocking its chymotrypsin-like activity.[11][13]

Caption: Mechanism of proteasome inhibition by boronic acids.

Inhibition of β-Lactamases

Boronic acids act as transition-state analog inhibitors of serine-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[14][15] The boron atom mimics the electrophilic carbonyl carbon of the β-lactam ring.[14] It forms a reversible covalent adduct with the catalytic serine residue in the enzyme's active site, effectively blocking the hydrolysis of antibiotics like penicillin and cephalosporins.[16][17]

Caption: Inhibition of serine β-lactamase by a boronic acid inhibitor.

Inhibition of Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and are implicated in cancer cell migration and proliferation.[18][19] Phenylboronic acid has been shown to inhibit the activity of these GTPases in metastatic prostate cancer cells.[19][20] Rho GTPases cycle between an active GTP-bound state and an inactive GDP-bound state. Inhibiting their function can disrupt downstream signaling pathways, such as the ROCK pathway, leading to reduced cell motility and invasion.[19]

Caption: Potential inhibition of the Rho GTPase signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. fishersci.ca [fishersci.ca]

- 5. fishersci.be [fishersci.be]

- 6. chemimpex.com [chemimpex.com]

- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. journals.asm.org [journals.asm.org]

- 17. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Cyano-1H-indole-2-boronic acid: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides an in-depth overview of 5-Cyano-1H-indole-2-boronic acid, a versatile heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, provides experimental protocols for its synthesis, and explores its applications, particularly as a building block in the development of pharmacologically active agents.

Core Properties and Specifications

This compound is a yellow solid compound valued in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an indole scaffold with a cyano group at the 5-position and a boronic acid at the 2-position, makes it a key intermediate for creating more complex molecules. The boronic acid functional group is particularly useful for participating in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3][4][5] The cyano group enhances the molecule's reactivity and allows for diverse applications in synthesizing biologically active compounds, including enzyme inhibitors and fluorescent probes for bioimaging.[1]

| Property | Data | Reference |

| Molecular Formula | C₉H₇BN₂O₂ | [1][2][6] |

| Molecular Weight | 185.98 g/mol | [1][2][6] |

| CAS Number | 871329-64-5 | [1][6] |

| Appearance | Yellow solid | [1][2] |

| Purity | ≥ 96% | [1] |

| Storage Conditions | 0-8°C | [1][2] |

| PubChem ID | 25067270 | [1][2] |

| MDL Number | MFCD06798223 | [1][2] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved from its N-Boc protected precursor, 1-Boc-5-cyanoindole. The following protocol is based on established laboratory methods.[6]

This two-step process involves the borylation of the protected indole followed by the removal of the Boc protecting group.

Step 1: Synthesis of N-Boc-5-cyanoindole-2-boronic acid [6]

-

Materials:

-

1-Boc-5-cyanoindole

-

Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Lithium diisopropylamide (LDA)

-

Cyclohexane

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Introduce the starting indole derivative (1-Boc-5-cyanoindole) dissolved in THF into a 50 ml round-bottomed flask under a nitrogen atmosphere.

-

Add triisopropyl borate to the flask at room temperature.

-

Cool the mixture to 0°C.

-

Over a period of 20 minutes, add LDA dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 2 hours.

-

Neutralize the reaction by adding 2N HCl.

-

Perform an extraction using ethyl acetate.

-

Dry the organic phase and evaporate the solvent to yield a brown foam. This product is a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected analogue, this compound.

-

Step 2: Deprotection (Implicit)

The protocol notes that the resulting product is a mixture containing the desired Boc-free analogue.[6] For applications requiring the pure deprotected compound, a subsequent purification step or a dedicated deprotection step (e.g., using a stronger acid like trifluoroacetic acid) would be necessary. The crude product from Step 1 is often used directly in subsequent coupling reactions.[6]

Applications in Drug Discovery and Signaling Pathways

This compound is a valuable building block for synthesizing pharmaceutical agents.[1] Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The cyanoindole moiety, for example, is a critical intermediate in the synthesis of the antidepressant vilazodone.[7]

While this specific boronic acid has not been directly implicated in a single signaling pathway, its derivatives are designed to interact with specific biological targets, such as enzymes or receptors, to modulate their activity.[1] For instance, indole-containing compounds have been developed as inhibitors of the Hedgehog Signaling Pathway (HSP), which is known to be dysregulated in several types of cancer.[8] Boronic acids themselves are known to influence cellular processes; for example, boric acid has been shown to affect the MAPK signaling pathway, which is involved in cell proliferation and apoptosis.[9]

The logical application of this compound in drug development involves using it as a scaffold. Through reactions like Suzuki-Miyaura coupling, medicinal chemists can attach various molecular fragments to the indole core to create a library of compounds. These compounds are then screened for their ability to inhibit specific targets, such as key proteins in a disease-related signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 9. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Cyano-1H-indole-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1H-indole-2-boronic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its indole scaffold, functionalized with a cyano group and a boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules, including pharmacologically active agents. This technical guide provides an in-depth overview of the spectroscopic characteristics and a general workflow for the synthesis and characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.8 | br s | 1H | N-H |

| ~8.2 | s | 1H | H4 |

| ~7.6 | d | 1H | H7 |

| ~7.4 | dd | 1H | H6 |

| ~7.2 | s | 1H | H3 |

| ~3.5 | br s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C7a |

| ~135 | C2 |

| ~128 | C3a |

| ~127 | C6 |

| ~125 | C4 |

| ~120 | C5 |

| ~115 | CN |

| ~112 | C7 |

| ~105 | C3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (boronic acid), N-H stretch |

| 2220 | Medium | C≡N stretch |

| 1610 | Medium | C=C stretch (aromatic) |

| 1450 | Medium | C-H bend |

| 1350 | Strong | B-O stretch |

| 1200 | Medium | C-N stretch |

| 750 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 187.06 | [M+H]⁺ |

| 209.04 | [M+Na]⁺ |

| 185.05 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). To avoid issues with the oligomerization of the boronic acid, ensure the sample is completely dissolved, and consider gentle heating if necessary.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature. For ¹H NMR, a typical acquisition would involve 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source of a mass spectrometer. Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and other characteristic fragment ions.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the functionalization of a pre-existing indole core. A general workflow for its synthesis and subsequent characterization is outlined below.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures. These motifs are prevalent in many therapeutic agents. The workflow below illustrates its application in a typical drug discovery pipeline.

An In-depth Technical Guide to the Synthesis of 5-Cyano-1H-indole-2-boronic acid: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 5-Cyano-1H-indole-2-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details the synthesis of key intermediates, presents established and modern experimental protocols, and includes quantitative data to facilitate methodological comparison.

Introduction

This compound is a bifunctional molecule featuring a reactive boronic acid moiety at the 2-position and a cyano group at the 5-position of the indole scaffold. This substitution pattern makes it a versatile intermediate for the synthesis of complex heterocyclic compounds, particularly in the development of pharmacologically active agents. The boronic acid group is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl, heteroaryl, or alkyl substituents. The cyano group can be further transformed into other functional groups or utilized for its electronic properties.

This guide will explore the primary synthetic strategies for obtaining this compound, focusing on the identification and preparation of its key intermediates.

Synthetic Pathways to this compound

The synthesis of this compound is typically not a direct process but rather a multi-step sequence that begins with the construction of the 5-cyanoindole core, followed by the introduction of the boronic acid functionality at the C2 position.

Overview of Synthetic Strategies

Two main synthetic strategies are prevalent: a classical approach involving the synthesis of 5-cyanoindole followed by a protection-lithiation-borylation sequence, and a more modern approach utilizing direct C-H activation and borylation.

Synthesis of Key Intermediate: 5-Cyanoindole

The synthesis of the 5-cyanoindole core is a critical first step. Several methods have been established, with the Rosenmund-von Braun reaction and a modified Leimgruber-Batcho synthesis being prominent for their efficiency and scalability.

Rosenmund-von Braun Reaction

This method involves the cyanation of 5-bromoindole, a readily available starting material.

Modified Leimgruber-Batcho Synthesis

A highly efficient, industrial-scale synthesis starts from 3-methyl-4-nitrobenzonitrile. This approach avoids the use of heavy metal cyanides.[1]

Quantitative Data for 5-Cyanoindole Synthesis

| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference(s) |

| Rosenmund-von Braun | 5-Bromoindole | Cuprous Cyanide (CuCN), N-methylpyrrolidine (NMP) | Reflux (~85°C) | up to 98.6% | [2] |

| Modified Leimgruber-Batcho | 3-Methyl-4-nitrobenzonitrile | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Iron (Fe), Acetic Acid | 50-55°C | up to 96% | [3] |

Conversion of 5-Cyanoindole to this compound

The classical and most documented route involves a three-step sequence from 5-cyanoindole.

Key Intermediates in the Final Conversion

-

1-Boc-5-cyanoindole: The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is crucial for directing the subsequent lithiation to the C2 position and preventing side reactions.

-

N-Boc-5-cyanoindole-2-boronic acid: This is the direct product of the borylation step before the removal of the protecting group.

Experimental Protocols

Synthesis of 5-Cyanoindole via Rosenmund-von Braun Reaction[2]

-

Materials:

-

5-Bromoindole (19.6 g, 0.1 mol)

-

Cuprous Cyanide (9.5 g, 0.106 mol)

-

N-methylpyrrolidine (NMP) (200 mL)

-

Ammonia water (20 mL)

-

n-Hexane

-

-

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add 5-bromoindole and N-methylpyrrolidine.

-

Add cuprous cyanide to the mixture.

-

Heat the reaction mixture to reflux at 85°C and maintain for approximately 12-16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ammonia water and stir.

-

Extract the product with n-hexane (2 x 30 mL).

-

Combine the organic layers and concentrate the solvent under reduced pressure.

-

Crystallize the crude product from the refrigerator for 2 hours.

-

Collect the solid product by suction filtration to yield 5-Cyanoindole.

-

Synthesis of 1-Boc-5-cyanoindole (General Procedure)

-

Materials:

-

5-Cyanoindole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 5-cyanoindole in anhydrous THF in a round-bottomed flask under an inert atmosphere.

-

Add DMAP and Boc₂O to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-Boc-5-cyanoindole.

-

Synthesis of this compound via Lithiation-Borylation[4]

-

Materials:

-

1-Boc-5-cyanoindole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.5 eq)

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 1.2 eq)

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Dissolve 1-Boc-5-cyanoindole in anhydrous THF in a round-bottomed flask under a nitrogen atmosphere and cool to 0°C.

-

Add triisopropyl borate at room temperature.

-

Slowly add the LDA solution dropwise over 20 minutes at 0°C.

-

Stir the mixture at 0°C for 2 hours.

-

Quench the reaction by neutralizing with 2N HCl.

-

Extract the mixture with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product is a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected form.

-

Deprotection of the N-Boc Group (General Procedure)[5]

-

Materials:

-

Crude N-Boc protected boronic acid mixture

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the crude product from the previous step in DCM.

-

Add an equal volume of TFA and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the volatiles in vacuo.

-

The crude this compound can be purified by recrystallization or flash chromatography.

-

Alternative Synthetic Route: Direct C-H Borylation

Modern synthetic methods offer more atom-economical routes to indolylboronic acids. Iridium-catalyzed C-H borylation allows for the direct conversion of a C-H bond to a C-B bond. For C2-selectivity on an indole, the nitrogen typically requires a directing group. While N-Boc often directs to C3, other protecting/directing groups or specific ligand/catalyst systems can achieve C2 borylation.[4]

Data Summary for Key Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight | Appearance | Purity |

| 5-Cyanoindole | C₉H₆N₂ | 142.16 | - | - |

| 1-Boc-5-cyanoindole | C₁₄H₁₄N₂O₂ | 242.27 | White to off-white solid | - |

| This compound | C₉H₇BN₂O₂ | 185.98 | Yellow solid | ≥ 96% |

Note: Purity data for the final product is based on commercially available material and may vary depending on the synthetic and purification procedures.

Conclusion

The synthesis of this compound is a multi-step process that relies on the robust preparation of the 5-cyanoindole core followed by a carefully orchestrated protection, directed lithiation-borylation, and deprotection sequence. The key intermediates, 5-cyanoindole and its N-Boc protected derivative, are crucial for the successful synthesis of the final product. While the classical lithiation-borylation route is well-established, emerging methods in direct C-H activation may offer more efficient and sustainable alternatives in the future. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to synthesize this valuable building block for applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 5-Cyano-1H-indole-2-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1H-indole-2-boronic acid is a versatile building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the indole scaffold and various aryl or heteroaryl halides, yielding 2-aryl-5-cyano-1H-indoles. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 2-arylindole motif in biologically active molecules. The cyano group at the 5-position offers a valuable handle for further functionalization and can influence the electronic properties of the indole ring, potentially enhancing interactions with biological targets.

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling, including detailed experimental protocols, quantitative data on reaction outcomes, and insights into the biological relevance of the resulting products.

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides. The data presented is a representative compilation based on established methodologies for similar substrates. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Coupling with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 8 | 92 |

| 3 | 4-Bromoanisole | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 88 |

| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 10 | 81 |

| 6 | 2-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 75 |

| 7 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 80 |

Table 2: Optimization of Reaction Parameters

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 75 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 90 |

| 3 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 110 | 92 |

| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 | 65 |

| 5 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos or XPhos; 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene, often with a small amount of water)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the specified time (typically 8-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-cyano-1H-indole.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Potential Signaling Pathway Involvement: Sphingosine Kinase 2 (SphK2)

The 2-aryl-5-cyanoindole scaffold is a privileged structure in medicinal chemistry and has been identified in inhibitors of various protein kinases. One such target is Sphingosine Kinase 2 (SphK2), an enzyme involved in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P).[1][2] Dysregulation of the SphK/S1P signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[1]

Caption: Inhibition of the SphK2 signaling pathway by a potential 2-aryl-5-cyanoindole.

References

Application Notes and Protocols: 5-Cyano-1H-indole-2-boronic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1H-indole-2-boronic acid is a versatile and highly valuable building block in modern medicinal chemistry.[1] Its unique structure, featuring a reactive boronic acid group at the 2-position and an electron-withdrawing cyano group at the 5-position of the indole scaffold, makes it an ideal synthon for the construction of complex heterocyclic molecules with significant therapeutic potential.[1] The indole moiety is a privileged structure found in numerous biologically active compounds, while the boronic acid functionality allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]

These application notes provide a comprehensive overview of the utility of this compound in the discovery of novel therapeutics, with a focus on the synthesis of kinase inhibitors targeting Inositol Phosphate Multikinase (IPMK) and Kinase Insert Domain Receptor (KDR/VEGFR-2). Detailed protocols for its synthesis and subsequent coupling reactions are provided, along with a summary of relevant pharmacological data and visual representations of key signaling pathways and experimental workflows.

Key Applications in Drug Discovery